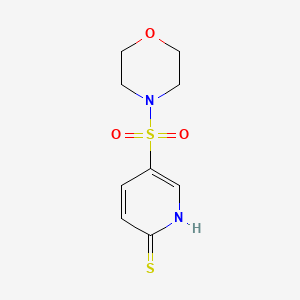

![molecular formula C8H9N3O4 B2722297 3-[(5-nitropyridin-2-yl)amino]propanoic Acid CAS No. 866157-47-3](/img/structure/B2722297.png)

3-[(5-nitropyridin-2-yl)amino]propanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

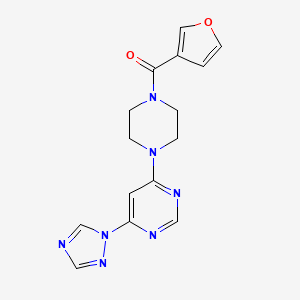

3-[(5-nitropyridin-2-yl)amino]propanoic Acid, also known as N-(5-nitro-2-pyridinyl)-beta-alanine, is a chemical compound with the molecular weight of 211.18 . It is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .Molecular Structure Analysis

The molecular structure of 3-[(5-nitropyridin-2-yl)amino]propanoic Acid is represented by the InChI code: 1S/C8H9N3O4/c12-8(13)3-4-9-7-2-1-6(5-10-7)11(14)15/h1-2,5H,3-4H2,(H,9,10)(H,12,13) .Aplicaciones Científicas De Investigación

Fluorescence Derivatisation

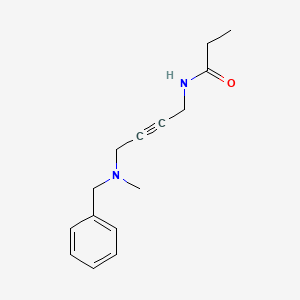

A study conducted by Frade et al. (2007) explored the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with various amino acids to evaluate its applicability as a fluorescent derivatising reagent. The derivatised amino acids exhibited strong fluorescence, making them potentially useful in biological assays and imaging applications due to their strong emission in physiological pH and good quantum yields (V. Frade, Síria A. Barros, J. Moura, M. Gonçalves, 2007).

Synthesis and Properties of Nucleoside Analogues

Kim et al. (2012) described the synthesis and properties of a cyano-dZ nucleoside analogue, which has a cyano group instead of a nitro group, highlighting its potential in expanding the genetic alphabet in DNA and RNA. This research underlines the compound's significance in biotechnological applications and genetic engineering (Hyo-Joong Kim, Fei Chen, S. Benner, 2012).

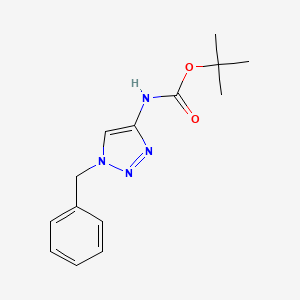

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

Ferrini et al. (2015) developed a protocol for the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are integral in the preparation of peptidomimetics or biologically active compounds. This research provides a pathway for creating triazole-based scaffolds, useful in drug design and discovery (S. Ferrini, J. Chandanshive, S. Lena, M. Comes Franchini, G. Giannini, A. Tafi, M. Taddei, 2015).

Selective Nucleation and Discovery of Organic Polymorphs

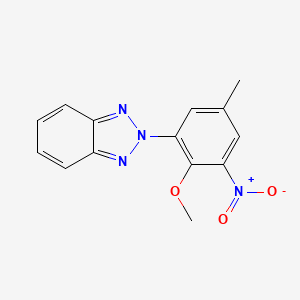

Mitchell et al. (2001) investigated the crystallization of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile on single-crystal substrates, resulting in the selective growth of specific polymorphs. This study contributes to the field of material science, especially in the selective nucleation and discovery of organic polymorphs, which has implications for pharmaceuticals and materials engineering (C. A. Mitchell, L. Yu, M. Ward, 2001).

Antioxidant, Anti-inflammatory, and Antiulcer Activity of Amino Acid Conjugates

Subudhi and Sahoo (2011) synthesized a series of novel amino acid conjugates to evaluate their antioxidant, anti-inflammatory, and antiulcer activities. This research highlights the therapeutic potential of such conjugates in managing oxidative stress, inflammation, and gastric ulcers, marking a significant contribution to medicinal chemistry (B. B. Subudhi, Shakti Prasanna Sahoo, 2011).

Propiedades

IUPAC Name |

3-[(5-nitropyridin-2-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c12-8(13)3-4-9-7-2-1-6(5-10-7)11(14)15/h1-2,5H,3-4H2,(H,9,10)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQMFRLYNNBJHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-nitropyridin-2-yl)amino]propanoic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid](/img/structure/B2722227.png)

![5-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2722228.png)

![2-ethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2722229.png)

![8-methoxy-2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2722230.png)

![2-Chloro-N-[1-(1,3-oxazol-2-yl)-2-phenylethyl]propanamide](/img/structure/B2722234.png)

![4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2722237.png)